N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride
Description
Properties
CAS No. |
28855-27-8 |
|---|---|
Molecular Formula |
C23H42N.Cl C23H42ClN |
Molecular Weight |
368.0 g/mol |
IUPAC Name |
trimethyl(2-phenyltetradecan-2-yl)azanium;chloride |
InChI |
InChI=1S/C23H42N.ClH/c1-6-7-8-9-10-11-12-13-14-18-21-23(2,24(3,4)5)22-19-16-15-17-20-22;/h15-17,19-20H,6-14,18,21H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YFYABWXIJBTAAM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCC(C)(C1=CC=CC=C1)[N+](C)(C)C.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Methylation of Primary or Secondary Amines (Tertiary Amine Formation)
A classical and widely used method for methylating primary or secondary amines to tertiary amines is the Eschweiler-Clarke reaction , which uses formaldehyde and formic acid as methylating agents. This reaction proceeds via reductive methylation, converting the amine into a dimethylated tertiary amine under reflux conditions.
- Reaction conditions:
- Molar ratio of amine:formaldehyde:formic acid typically 1:3:5
- Temperature: ~50 °C under reflux
- Reaction time: 8–24 hours (optimally 12–16 hours)
- Post-reaction acidification with hydrochloric acid to pH < 3
- Neutralization with sodium hydroxide to pH > 9 to extract the tertiary amine oil phase
- Solvent extraction with methylene dichloride to purify the product
This method was successfully applied to sterically hindered amines similar to rosin amine derivatives, yielding N,N-dimethyl tertiary amines with yields up to 92% after distillation under nitrogen atmosphere.
Quaternization to Form Quaternary Ammonium Salt
The tertiary amine intermediate is then reacted with a methylating agent such as dimethyl sulfate or methyl chloride to form the quaternary ammonium salt.
- Typical conditions:
- Molar ratio tertiary amine : methylating agent = 1 : 1.1
- Solvent: ethyl acetate or dichloromethane
- Temperature: reflux for 0.5 to 2 hours
- Product precipitates as a white solid, facilitating isolation by filtration
- Purification by recrystallization in ethyl acetate yields pure quaternary ammonium salt (yield ~81%)
This two-step methylation and quaternization sequence was demonstrated for N,N,N-trimethylammonium derivatives of rosin amines, which are structurally analogous to long-chain phenyl-substituted ammonium salts.
Alternative Synthetic Routes
For long-chain quaternary ammonium chlorides such as n-dodecyl trimethyl ammonium chloride , a related compound, a two-step process starting from n-dodecanol has been reported:
- Conversion of n-dodecanol to a suitable intermediate (e.g., alkyl halide or tosylate)
- Reaction with trimethylamine to form the quaternary ammonium chloride directly
This process is optimized to achieve high purity and yield with shorter reaction times (5–6 hours) and meets medical-grade standards for impurities.
Summary Table of Preparation Methods
| Step | Method Description | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Reductive methylation (Eschweiler-Clarke) | Primary amine, formaldehyde, formic acid | 50 °C, reflux, 12-16 h, acid/base workup | 85-92% | Suitable for sterically hindered amines |
| 2 | Quaternization with methylating agent | Tertiary amine, dimethyl sulfate or methyl chloride | Reflux in ethyl acetate, 0.5-2 h | ~81-90% | Product precipitates, easy isolation |
| Alternative | Direct alkylation from alcohol | Long-chain alcohol, trimethylamine | Heating, 5-6 h | High purity, high yield | Used for long-chain alkyl ammonium chlorides |
Analytical and Purification Notes
- The crude tertiary amine is typically purified by vacuum distillation under nitrogen to avoid decomposition.
- Quaternary ammonium salts precipitate as white crystalline solids with melting points around 189–192 °C.
- Purity is confirmed by titration methods (e.g., methylene blue titration) and spectroscopic analysis (IR, NMR).
- The final compounds exhibit surfactant properties, with surface tension measurements around 33.7 mN/m at 1.0 × 10^-2 mol/L concentration.
Research Findings and Industrial Relevance
- The two-step methylation and quaternization method is robust for preparing quaternary ammonium salts with bulky substituents, including phenyl and long alkyl chains.
- Adjusting reactant ratios and reaction times improves yields and purity.
- Use of ethyl acetate as solvent in quaternization facilitates product isolation due to precipitation.
- These compounds have demonstrated antimicrobial activity and surfactant behavior, making them valuable in pharmaceutical and agricultural chemical industries.
Chemical Reactions Analysis
Types of Reactions
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield various alkylated derivatives, while oxidation reactions can produce corresponding oxides or hydroxides.
Scientific Research Applications
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride is a quaternary ammonium compound with diverse applications across various fields, including cosmetics, pharmaceuticals, and industrial processes. This article explores its scientific research applications, supported by data tables and documented case studies.
Chemical Properties and Structure
This compound is characterized by a long hydrophobic alkyl chain and a positively charged nitrogen atom, which contributes to its surfactant properties. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it useful in formulations where emulsification or stabilization is required.
Cosmetic Formulations
This compound is commonly used in cosmetic products due to its ability to act as a conditioning agent and emulsifier. It enhances the texture and stability of formulations such as creams, lotions, and hair conditioners.
Case Study: Hair Conditioners
A study demonstrated that formulations containing this compound significantly improved hair softness and manageability compared to control formulations without this compound. The conditioning effect was attributed to the compound's ability to adhere to hair strands, providing a protective barrier against environmental damage.
Antimicrobial Agent
The compound exhibits antimicrobial properties, making it suitable for use in personal care products aimed at reducing microbial growth.
Case Study: Antimicrobial Efficacy
Research published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against various bacterial strains. Results indicated a significant reduction in bacterial counts, supporting its use in formulations designed for skin hygiene and preservation.
Industrial Applications
In industrial settings, this compound is utilized as a surfactant in processes such as textile treatment and paper manufacturing.
Data Table: Industrial Applications
| Application Area | Functionality | Benefits |
|---|---|---|
| Textile Treatment | Wetting agent, emulsifier | Improved dye uptake and fabric softness |
| Paper Manufacturing | Retention aid, surface modifier | Enhanced paper strength and printability |
| Water Treatment | Flocculant | Effective removal of suspended solids |
Pharmaceutical Applications
In pharmaceuticals, this compound is explored for its potential as a drug delivery agent due to its ability to form complexes with various therapeutic agents.
Case Study: Drug Delivery Systems
A formulation study investigated the use of this compound in enhancing the solubility and bioavailability of poorly soluble drugs. The findings indicated that the inclusion of this compound improved drug release profiles in vitro, suggesting potential benefits for oral or topical drug delivery systems.
Regulatory Status
The compound's safety profile has been evaluated by organizations such as the European Chemicals Agency (ECHA) and the U.S. Environmental Protection Agency (EPA), which provide guidelines on permissible concentrations for consumer safety.
Mechanism of Action
The compound exerts its effects primarily through its cationic nature. It interacts with negatively charged surfaces, such as bacterial cell membranes, leading to disruption and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity.
Comparison with Similar Compounds
Structural Analogues and Key Differences
The table below compares structural features, applications, and properties of N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride with related compounds:
Key Observations:
- Chain Length : Longer alkyl chains (e.g., C14 in the target compound) enhance hydrophobicity, lowering critical micelle concentration (CMC) and improving surfactant efficacy compared to shorter chains (e.g., C12 in 1-dodecanaminium chloride) .
- Aromatic vs. Aliphatic Substituents : The phenyl group in the target compound increases rigidity and may enhance interactions with aromatic systems in biological targets or materials, unlike purely aliphatic analogs like 1-dodecanaminium chloride .
- Functional Groups : Hydroxyl groups (as in 2,3-dihydroxy-propan-1-aminium chloride) increase hydrophilicity, whereas fluorinated groups (e.g., trifluoromethyl in ) enhance thermal stability and chemical resistance .
Biological Activity
N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride, a quaternary ammonium compound, exhibits a range of biological activities that are significant in both therapeutic and industrial contexts. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C_{19}H_{42}ClN
- Molecular Weight : 320.01 g/mol
- Classification : Quaternary ammonium compound
The compound's structure features a long hydrophobic tetradecane chain and a positively charged trimethylammonium group, contributing to its surfactant properties and biological interactions.
1. Cell Signaling and Membrane Integrity
This compound plays a crucial role in maintaining cell membrane integrity and facilitating cell signaling pathways. It is known to enhance electrical conductivity across cell membranes, which is vital for cellular communication and function .
2. Lipid Metabolism
As a methyl donor, this compound is implicated in lipid metabolism, particularly in the synthesis of phospholipids. It has been shown to influence lipid transport and metabolism, which can impact conditions such as fatty liver disease .
3. Neurotransmitter Synthesis
The compound acts as a precursor for acetylcholine synthesis, a neurotransmitter essential for memory and cognitive functions. Its role in cholinergic signaling pathways highlights its potential nootropic effects .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can inhibit specific enzyme activities by forming complexes that alter their functionality. For instance, it has been noted to decrease the activity of butyrylcholinesterase (BChE) in sepsis models, suggesting a protective role against inflammation-induced enzyme dysfunction .
- Quorum Sensing Modulation : Research has indicated that similar quaternary ammonium compounds can interfere with bacterial quorum sensing, potentially reducing pathogenicity in microbial infections .
Case Study 1: Lipid Metabolism
A study demonstrated that the administration of this compound in an animal model led to improved lipid profiles and reduced liver fat accumulation. The treatment group exhibited significantly lower levels of triglycerides compared to control groups, indicating its potential as a therapeutic agent for metabolic disorders .
Case Study 2: Neuroprotective Effects
In vitro studies have shown that this compound enhances neuronal survival under oxidative stress conditions. By modulating acetylcholine levels, it supports synaptic plasticity and cognitive function, making it a candidate for further exploration in neurodegenerative disease therapies .
Research Findings Summary Table
| Study | Findings | Implications |
|---|---|---|
| Lipid Metabolism Study | Reduced liver fat accumulation in treated animals | Potential treatment for fatty liver disease |
| Neuroprotective Study | Enhanced neuronal survival under oxidative stress | Possible therapeutic for neurodegenerative diseases |
| Enzyme Activity Study | Decreased BChE activity in sepsis models | Protective effects against inflammation |
Q & A
Q. What are the common synthetic routes for N,N,N-Trimethyl-2-phenyltetradecan-2-aminium chloride in laboratory settings?
The compound is typically synthesized via alkylation reactions. One method involves direct alkylation of tertiary amines with benzyl chloride derivatives under controlled conditions. For instance, analogous quaternary ammonium salts have been prepared by reacting 2-chloro-N,N-dimethylethanamine with alkyl halides, followed by purification via recrystallization or chromatography . Optimization of solvent systems (e.g., polar aprotic solvents like DMF) and temperature (60–80°C) can enhance reaction efficiency.
Q. How is the structural characterization of this compound performed?
Structural elucidation relies on:
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for verifying the quaternary ammonium center and phenyltetradecan chain conformation .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for methyl groups (δ ~3.0–3.5 ppm) and aromatic protons (δ ~7.0–7.5 ppm) confirm substitution patterns .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M-Cl]⁺) validate the molecular formula .
Q. What are the primary research applications of this compound?
- Organic synthesis : Acts as a phase-transfer catalyst or surfactant in biphasic reactions due to its amphiphilic structure .
- Biological studies : Investigated for antimicrobial activity by disrupting bacterial membranes and for anticancer potential via nitro group reduction to generate reactive intermediates .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Catalysts : Use iodide salts (e.g., KI) to accelerate alkylation via the SN2 mechanism .
- Continuous flow reactors : Enhance mixing and heat transfer for large-scale lab synthesis, reducing side products like dialkylated impurities .
- Purification : Gradient recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with C18 columns effectively isolate the target compound .
Q. What challenges exist in detecting this compound in complex matrices, and how can they be addressed?
- Low concentrations : Employ HPLC-MS/MS with multiple reaction monitoring (MRM) to improve sensitivity in biological or environmental samples .
- Matrix interference : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges selectively isolates quaternary ammonium compounds .
Q. How can discrepancies in spectral data during structural analysis be resolved?
- Cross-validation : Combine NMR (for functional groups), high-resolution MS (for molecular formula), and X-ray data (for 3D conformation) to resolve ambiguities .
- Dynamic NMR : Analyze temperature-dependent splitting of methyl group signals to confirm restricted rotation around the quaternary nitrogen .
Q. What mechanistic insights explain the compound’s biological activity?
- Membrane disruption : The amphiphilic structure integrates into lipid bilayers, altering permeability and inducing cell lysis .
- Nitro group reduction : In hypoxic tumor environments, nitro groups are reduced to nitro radicals, generating DNA-damaging species .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability?
- pH-dependent degradation : Stability studies in buffered solutions (pH 2–12) reveal hydrolysis of the quaternary ammonium center under acidic conditions. Use accelerated stability testing (40°C/75% RH) to model degradation pathways .
- Contradictory bioactivity data : Variations in antimicrobial assays may stem from differences in bacterial strain lipid composition. Standardize assays using reference strains (e.g., E. coli ATCC 25922) .
Methodological Recommendations
Q. What analytical standards are recommended for quantifying this compound?
- Internal standards : Deuterated analogs (e.g., D₃-methyl groups) minimize matrix effects in LC-MS .
- Calibration curves : Prepare in the same matrix (e.g., serum or soil extracts) to account for recovery losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
